molecular formula C16H15NO B14385704 2H-1,6-Benzoxazocine, 3,4-dihydro-5-phenyl- CAS No. 87696-97-7

2H-1,6-Benzoxazocine, 3,4-dihydro-5-phenyl-

Cat. No.: B14385704
CAS No.: 87696-97-7
M. Wt: 237.30 g/mol
InChI Key: WSFAWCZQWWYLLL-UHFFFAOYSA-N
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Description

2H-1,6-Benzoxazocine, 3,4-dihydro-5-phenyl- is a heterocyclic compound that features a benzene ring fused with an oxazine ring This compound is part of the benzoxazine family, known for its diverse chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,6-Benzoxazocine, 3,4-dihydro-5-phenyl- typically involves the condensation of an aromatic amine, a phenol, and formaldehyde. This reaction can be carried out in a one-pot process by heating the reactants together. The reaction conditions often include:

    Temperature: Typically around 100-150°C

    Solvents: Common solvents include toluene or 1,4-dioxane

    Catalysts: Acidic or basic catalysts can be used to facilitate the reaction

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of high-purity starting materials and optimized reaction parameters ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2H-1,6-Benzoxazocine, 3,4-dihydro-5-phenyl- undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form oxo-derivatives

    Reduction: Reduction reactions can yield different hydrogenated forms

    Substitution: Electrophilic and nucleophilic substitution reactions are common

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogens, alkylating agents

Major Products

The major products formed from these reactions include various substituted benzoxazines and benzoxazinones, which can exhibit different biological and chemical properties.

Scientific Research Applications

2H-1,6-Benzoxazocine, 3,4-dihydro-5-phenyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules

    Biology: Investigated for its potential as an enzyme inhibitor

    Medicine: Explored for its anti-inflammatory, analgesic, and antibacterial properties

    Industry: Utilized in the production of high-performance polymers and resins

Mechanism of Action

The mechanism of action of 2H-1,6-Benzoxazocine, 3,4-dihydro-5-phenyl- involves its interaction with various molecular targets. It can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include inhibition of inflammatory mediators and modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2H-1,3-Benzoxazine, 6-(1,1-dimethylethyl)-3,4-dihydro-3-phenyl-
  • 3,4-Dihydro-7-hydroxy-2-methylene-3-oxo-2H-1,4-benzoxazine-5

Uniqueness

2H-1,6-Benzoxazocine, 3,4-dihydro-5-phenyl- is unique due to its specific ring structure and the presence of a phenyl group, which imparts distinct chemical and biological properties

Properties

CAS No.

87696-97-7

Molecular Formula

C16H15NO

Molecular Weight

237.30 g/mol

IUPAC Name

5-phenyl-3,4-dihydro-2H-1,6-benzoxazocine

InChI

InChI=1S/C16H15NO/c1-2-7-13(8-3-1)14-10-6-12-18-16-11-5-4-9-15(16)17-14/h1-5,7-9,11H,6,10,12H2

InChI Key

WSFAWCZQWWYLLL-UHFFFAOYSA-N

Canonical SMILES

C1CC(=NC2=CC=CC=C2OC1)C3=CC=CC=C3

Origin of Product

United States

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